Cas no 25462-61-7 (2,5-Dibromobenzene-1,4-diamine)

2,5-Dibromobenzene-1,4-diamine is a brominated aromatic diamine compound with the molecular formula C₆H₆Br₂N₂. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized polymers, dyes, and pharmaceuticals. The presence of both amine and bromine substituents on the benzene ring enhances its reactivity, enabling selective cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. This compound exhibits high purity and stability under standard conditions, making it suitable for precise synthetic applications. Its structural features also facilitate the development of advanced materials, including conductive polymers and liquid crystals, where controlled functionalization is critical. Proper handling under inert conditions is recommended to preserve its reactivity.
2,5-Dibromobenzene-1,4-diamine structure
25462-61-7 structure
Product name:2,5-Dibromobenzene-1,4-diamine
CAS No:25462-61-7
MF:C6H6Br2N2
Molecular Weight:265.9332
MDL:MFCD19441210
CID:823438
PubChem ID:21328759

2,5-Dibromobenzene-1,4-diamine 化学的及び物理的性質

名前と識別子

    • 2,5-Dibromo-1,4-phenylenediamine
    • 2,5-dibromobenzene-1,4-diamine
    • 1,4-Diamino-2,5-dibromobenzene
    • 2,5-Dibromo-p-phenylenediamine
    • 1,4-Benzenediamine, 2,5-dibromo-
    • MJFBGMMDLNKGNC-UHFFFAOYSA-N
    • 2,5-Dibromo-1,4-benzenediamine
    • WT1389
    • DT1453
    • FCH1358842
    • AS07014
    • AK542481
    • MFCD19441210
    • 25462-61-7
    • CS-0101367
    • SCHEMBL5519306
    • N13329
    • DTXSID50612495
    • AKOS027460712
    • YSZC145
    • CS-16609
    • 2,5-Dibromobenzene-1,4-diamine
    • MDL: MFCD19441210
    • インチ: 1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
    • InChIKey: MJFBGMMDLNKGNC-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C(C(=C([H])C=1N([H])[H])Br)N([H])[H]

計算された属性

  • Exact Mass: 265.88772g/mol
  • Surface Charge: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 2
  • Hydrogen Bond Acceptor Count: 2
  • 回転可能化学結合数: 0
  • Exact Mass: 263.88977g/mol
  • 単一同位体質量: 263.88977g/mol
  • Topological Polar Surface Area: 52Ų
  • Heavy Atom Count: 10
  • 複雑さ: 106
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • 密度みつど: 2.104
  • ゆうかいてん: 187-188 ºC
  • PSA: 52.04

2,5-Dibromobenzene-1,4-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EZ383-200mg
2,5-Dibromobenzene-1,4-diamine
25462-61-7 97%
200mg
162.0CNY 2021-07-14
Chemenu
CM195547-1g
2,5-dibromobenzene-1,4-diamine
25462-61-7 95+%
1g
$561 2021-06-16
Ambeed
A783414-1g
2,5-Dibromobenzene-1,4-diamine
25462-61-7 97%
1g
$19.0 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D886132-1g
2,5-Dibromobenzene-1,4-diamine
25462-61-7 ≥98%
1g
3,897.00 2021-05-17
eNovation Chemicals LLC
D963453-5g
1,4-Benzenediamine, 2,5-dibromo-
25462-61-7 98%
5g
$140 2024-06-07
Chemenu
CM195547-1g
2,5-dibromobenzene-1,4-diamine
25462-61-7 95+%
1g
$561 2022-06-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D303234-5g
2,5-Dibromobenzene-1,4-diamine
25462-61-7 ≥98%
5g
¥889.90 2023-09-03
abcr
AB539318-5g
2,5-Dibromobenzene-1,4-diamine, 95%; .
25462-61-7 95%
5g
€204.10 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172007-250mg
2,5-Dibromobenzene-1,4-diamine
25462-61-7 98%
250mg
¥50.00 2023-11-21
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CL482349-1g
2,5-Dibromobenzene-1,4-diamine
25462-61-7 98%
1g
¥200 2023-11-08

2,5-Dibromobenzene-1,4-diamine 関連文献

2,5-Dibromobenzene-1,4-diamineに関する追加情報

Recent Advances in the Study of 2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) in Chemical Biology and Pharmaceutical Research

2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) is a brominated aromatic diamine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including dyes, polymers, and pharmaceutical agents. Recent studies have explored its potential in drug discovery, material science, and as a building block for complex molecular architectures. This research brief aims to summarize the latest findings related to 2,5-Dibromobenzene-1,4-diamine, highlighting its synthetic utility, biological activities, and emerging applications.

One of the key areas of interest is the role of 2,5-Dibromobenzene-1,4-diamine in the development of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of brominated quinone derivatives, which exhibit potent anticancer properties. The study revealed that these derivatives could selectively target cancer cells by inducing oxidative stress and apoptosis, offering a promising avenue for cancer therapy. Furthermore, the compound's bromine atoms provide unique reactivity, enabling the development of structurally diverse analogs with enhanced pharmacological profiles.

In addition to its pharmaceutical applications, 2,5-Dibromobenzene-1,4-diamine has been investigated for its utility in material science. A recent report in Advanced Materials highlighted its use in the fabrication of conductive polymers with high thermal stability and electronic conductivity. These polymers are being explored for applications in flexible electronics, sensors, and energy storage devices. The study emphasized the compound's ability to form stable π-conjugated systems, which are critical for achieving desirable electronic properties in polymeric materials.

Another noteworthy development is the exploration of 2,5-Dibromobenzene-1,4-diamine in chemical biology. Researchers have utilized this compound as a scaffold for designing fluorescent probes that can detect reactive oxygen species (ROS) in cellular environments. A 2022 study in Chemical Communications described the synthesis of a ROS-sensitive probe based on 2,5-Dibromobenzene-1,4-diamine, which exhibited high selectivity and sensitivity in live-cell imaging experiments. This innovation holds significant potential for studying oxidative stress-related diseases and drug screening applications.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 2,5-Dibromobenzene-1,4-diamine. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For instance, a 2023 study in Green Chemistry proposed a solvent-free mechanochemical approach for the synthesis of this compound, achieving higher purity and reduced waste generation. Such innovations are critical for ensuring the sustainable production of 2,5-Dibromobenzene-1,4-diamine and its derivatives.

In conclusion, 2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug discovery to material science, underscore its importance as a multifunctional building block. Future research should focus on further elucidating its mechanistic roles, expanding its synthetic utility, and addressing scalability challenges to fully harness its potential in industrial and therapeutic settings.

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